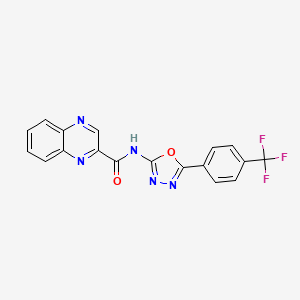

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide

Description

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked to a 1,3,4-oxadiazole ring substituted with a 4-(trifluoromethyl)phenyl group. The quinoxaline moiety is known for its electron-deficient aromatic system, enabling π-π stacking interactions, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities . The trifluoromethyl group enhances lipophilicity and bioavailability, making this compound a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name |

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3N5O2/c19-18(20,21)11-7-5-10(6-8-11)16-25-26-17(28-16)24-15(27)14-9-22-12-3-1-2-4-13(12)23-14/h1-9H,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVFGBFEJMHLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step may involve the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with Quinoxaline-2-Carboxamide: The final step involves coupling the oxadiazole intermediate with quinoxaline-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Trifluoromethyl vs. Halogen Substituents : The 4-(trifluoromethyl)phenyl group in the target compound and HSGN-235 enhances lipophilicity compared to halogenated analogs (e.g., 4-fluorophenyl in ). This substitution is critical for improving blood-brain barrier penetration in CNS-targeting drugs.

- Amino vs. Trifluoromethyl: The 4-aminophenyl substituent in increases polarity, likely improving solubility but reducing membrane permeability relative to the target compound.

Physicochemical and Computational Insights

- Density Functional Theory (DFT): Studies on similar oxadiazoles using hybrid functionals (e.g., B3LYP ) reveal that exact-exchange terms improve accuracy in predicting electronic properties. The target compound’s electron-deficient quinoxaline may exhibit distinct frontier molecular orbital profiles compared to benzamide analogs.

- Molecular Dynamics : Basis sets like 6-31G* are critical for optimizing geometries of hypervalent systems (e.g., oxadiazole rings). Such methods could predict the target compound’s conformational stability relative to derivatives with bulkier substituents.

Biological Activity

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant applications. This article synthesizes various research findings related to its biological activity, including synthesis methods, efficacy against different cancer cell lines, and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of oxadiazoles and quinoxalines, which are known for their diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and biological potency. Its molecular formula is with a molecular weight of approximately 305.23 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. Various synthetic routes have been explored to optimize yield and purity while maintaining the biological activity of the final product.

1. Anticancer Activity

Research has demonstrated that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- Cell Line Sensitivity : In studies involving multiple cancer cell lines (including melanoma, leukemia, and breast cancer), several derivatives showed effective growth inhibition. Notably, one derivative demonstrated a growth inhibition percentage (GI%) greater than 68% against CCRF-CEM cells at a concentration of 10 μM .

- Comparison with Standard Treatments : Some compounds exhibited better GI% than imatinib across various cell lines. For example, specific derivatives such as N-(4-(trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine showed promising results with GI% values surpassing those of established chemotherapeutics .

| Cell Line | % GI at 10 μM | Comparison with Imatinib |

|---|---|---|

| NCI-H522 | 53.24 | Higher |

| K-562 | 47.22 | Higher |

| MOLT-4 | 43.87 | Higher |

| LOX-IMVI | 43.62 | Higher |

| HL-60(TB) | 40.30 | Higher |

2. Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH assays, with some derivatives showing an IC50 value of 15.14 μM, indicating a strong ability to scavenge free radicals . This activity is crucial for preventing oxidative stress-related cellular damage.

The mechanisms underlying the anticancer effects of this compound may involve:

- Inhibition of Cell Proliferation : Compounds targeting specific pathways such as apoptosis induction and cell cycle arrest have been observed.

- Targeting Kinases : Some quinoxaline derivatives have shown potential in inhibiting kinases involved in cancer progression (e.g., SRC kinases), which could be a mechanism for their anticancer effects .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Oxadiazole Derivatives : A comprehensive study evaluated various oxadiazole derivatives against multiple cancer cell lines and reported significant anticancer activity across the board .

- Quinoxaline Derivatives : Research indicated that quinoxaline derivatives exhibit broad-spectrum antimicrobial and anticancer activities, reinforcing the potential therapeutic applications of compounds like this compound .

Q & A

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The compound can be synthesized via cyclocondensation of acylhydrazides with carboxylic acid derivatives or through coupling reactions using potassium carbonate (K₂CO₃) as a base. For example, analogous oxadiazole derivatives are synthesized by reacting thiol intermediates with chloroacetamide derivatives in ethanol under reflux, followed by recrystallization . Optimization strategies include:

- Catalyst screening : Evaluate palladium or copper catalysts for cross-coupling steps.

- Solvent selection : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.

- Temperature control : Monitor exothermic reactions to prevent side products.

Yield improvements are often achieved by iterative adjustments to molar ratios (e.g., 1:1.2 for limiting reagents) and post-synthesis purification via column chromatography .

Basic: Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the quinoxaline and oxadiazole moieties. Aromatic proton signals in the range of δ 7.5–8.5 ppm and trifluoromethyl (-CF₃) peaks at ~δ -60 ppm (¹⁹F NMR) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) on instruments like Orbitrap Fusion Lumos can validate the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

- Infrared (IR) Spectroscopy : Detect characteristic C=O (1650–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

Advanced: How can molecular docking studies be designed to investigate interactions with target enzymes?

Methodological Answer:

- Software Selection : Use AutoDock Vina or Schrödinger Suite for docking simulations. Align the compound’s 3D structure (optimized via DFT calculations) with enzyme active sites (e.g., COX-1/2 for anti-inflammatory targets) .

- Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme inhibition assays. For instance, COX-2 inhibition data (IC₅₀ < 10 µM) can validate predicted binding affinities .

- Dynamic Analysis : Perform molecular dynamics simulations (50–100 ns) to assess binding stability under physiological conditions .

Advanced: What strategies address contradictory data on the compound’s biological activity across different cell lines?

Methodological Answer:

- Standardization : Replicate assays under controlled conditions (e.g., pH, serum concentration, incubation time) to minimize variability .

- Cell-Specific Factors : Evaluate membrane permeability differences using Caco-2 monolayers or P-glycoprotein inhibition assays .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables in published datasets .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX-1/2 inhibition via prostaglandin quantification) .

- Cytotoxicity Screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

- Solubility Testing : Perform shake-flask experiments in PBS or simulated biological fluids to guide formulation studies .

Advanced: How can researchers design in vivo studies to assess pharmacokinetics and toxicity?

Methodological Answer:

- Animal Models : Use Sprague-Dawley rats for bioavailability studies. Administer the compound intravenously (IV) and orally (PO) to calculate AUC and half-life (t₁/₂) .

- Analytical Methods : Quantify plasma concentrations via LC-MS/MS, referencing deuterated internal standards .

- Toxicology : Conduct OECD Guideline 423-compliant acute toxicity tests, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

Advanced: What is the role of the trifluoromethyl group in bioactivity, and how can this be methodologically assessed?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs replacing -CF₃ with -CH₃ or -Cl. Compare IC₅₀ values in enzyme assays to evaluate electronic effects .

- Computational Analysis : Perform density functional theory (DFT) calculations to assess the -CF₃ group’s impact on electron-withdrawing potential and binding energy .

- Metabolic Stability : Use hepatic microsome assays to determine if -CF₃ reduces oxidative metabolism compared to non-fluorinated analogs .

Advanced: How to reconcile discrepancies between computational predictions and experimental results on efficacy?

Methodological Answer:

- Parameter Calibration : Adjust force field parameters (e.g., AMBER vs. CHARMM) in docking software to better reflect experimental conditions .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies to identify overestimated interactions .

- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and validate docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.